The synthesis of 2-chloro-7-nitroquinazolin-4(3H)-one can be achieved through several methodologies. One prominent method involves the reaction of 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid with ethyl chloroformate to form an anhydride. This is followed by a reaction with 2-amino-3-nitrobenzoic acid in the presence of sodium carbonate, which yields the desired quinazoline derivative after several steps involving heating and ammonia treatment .
The molecular formula for 2-chloro-7-nitroquinazolin-4(3H)-one is C_9H_6ClN_3O_3, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure. The compound features a quinazolinone core, which includes a carbonyl group (C=O) at position 4 and a nitro group (NO₂) at position 7, contributing to its reactivity and biological activity.
2-Chloro-7-nitroquinazolin-4(3H)-one participates in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for compounds like 2-chloro-7-nitroquinazolin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. For instance, studies have shown that quinazoline derivatives can inhibit various kinases involved in cancer pathways, thereby blocking cell proliferation and inducing apoptosis in cancer cells.
The physical properties of 2-chloro-7-nitroquinazolin-4(3H)-one include:
2-Chloro-7-nitroquinazolin-4(3H)-one has several scientific applications:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry due to their remarkable structural diversity and broad pharmacological profiles. The core structure consists of a fused bicyclic system featuring a benzene ring conjugated with a pyrimidin-4(3H)-one moiety, creating an electron-deficient heterocyclic framework ideal for diverse chemical transformations. This molecular architecture enables specific interactions with biological targets through hydrogen bonding, π-π stacking, and electrostatic forces. The presence of multiple hydrogen bond acceptors (carbonyl oxygen and ring nitrogen atoms) and variable substitution patterns allows for fine-tuning of electronic properties and molecular recognition capabilities. 2-Methyl-7-nitroquinazolin-4(3H)-one exemplifies these characteristics with a molecular weight of 205.17 g/mol, hydrogen bond acceptor count of 4, and topological polar surface area of 88.89 Ų—properties conducive to bioactive molecule design [3] [7]. The structural plasticity of quinazolinones facilitates their application across therapeutic areas including kinase inhibition, antimicrobial agents, and anticancer compounds, establishing this heterocyclic system as a cornerstone in rational drug design.
The strategic introduction of nitro and chloro substituents into heterocyclic frameworks profoundly influences their chemical behavior and biological interactions. The electron-withdrawing nitro group (-NO₂) dramatically reduces electron density at adjacent positions, enhancing susceptibility to nucleophilic aromatic substitution—a crucial property for designing reactive intermediates in multi-step syntheses. Computational studies of analogous compounds reveal that the nitro group significantly impacts lipophilicity (Log P values ~0.45-1.13) and aqueous solubility (approximately 2.6 mg/mL) [7]. Concurrently, the chloro substituent serves as an excellent leaving group in nucleophilic displacement reactions while contributing to molecular dipole moments and influencing crystal packing through halogen bonding interactions. When positioned ortho to one another on the quinazolinone scaffold, these substituents create a complementary electronic landscape: the chloro group becomes activated toward displacement by nucleophiles (amines, alkoxides, thiols) due to the powerful electron-withdrawing effect of the ortho-nitro group. This synergistic relationship makes 2-chloro-7-nitroquinazolin-4(3H)-one particularly valuable for constructing complex molecules through selective functionalization [1] [2] [6].
The emergence of 2-chloro-7-nitroquinazolin-4(3H)-one (CAS: not explicitly found, but structurally related to 53449-14-2 and 135742255) as a synthetic building block reflects decades of methodological advances in heterocyclic chemistry. Early investigations into quinazolinone reactivity established that the C2 chloro substituent undergoes facile nucleophilic substitution, while the C7 nitro group enables subsequent reduction to valuable amino derivatives or participates in metal-catalyzed cross-coupling reactions. This bifunctional reactivity profile positioned the compound as a versatile precursor in pharmaceutical syntheses, particularly for kinase inhibitors and receptor antagonists requiring specific substitution patterns. The commercial availability of closely related compounds like 7-chloro-6-nitro-4(3H)-quinazolinone (97%, Sigma-Aldrich) and 2-methyl-7-nitroquinazolin-4(3H)-one (≥98%, ChemScene) underscores their industrial importance as starting materials for multi-step syntheses [2] [3] [6]. Modern applications leverage this intermediate in target-oriented synthesis, particularly where the nitro group serves as a masked amino functionality or the chloro group enables C-C and C-N bond formation through transition metal catalysis.
Table 1: Key Identifiers for 2-Chloro-7-nitroquinazolin-4(3H)-one and Related Compounds
Compound Name | CAS Number | Molecular Formula | PubChem CID | SMILES |
---|---|---|---|---|
2-Chloro-7-nitroquinazolin-4(1H)-one | - | C₈H₄ClN₃O₃ | 135742255 | Not explicitly provided |
7-Chloro-6-nitro-4(3H)-quinazolinone | 53449-14-2 | C₈H₄ClN₃O₃ | 12441237 | C1=C2C(=CC(=C1N+[O-])Cl)NC=NC2=O |
2-Methyl-7-nitroquinazolin-4(3H)-one | 24688-29-7 | C₉H₇N₃O₃ | - | CC1=NC2=C(C=CC(=C2)N+[O-])C(=O)N1 |
7-Nitroquinazolin-4(3H)-one | 20872-93-9 | C₈H₅N₃O₃ | 86222800 | O=C1NC=NC2=C1C=CC(N+=O)=C2 |
Table 2: Physicochemical Properties and Handling Characteristics
Property | 7-Chloro-6-nitro-4(3H)-quinazolinone | 2-Methyl-7-nitroquinazolin-4(3H)-one | 7-Nitroquinazolin-4(3H)-one |
---|---|---|---|
Molecular Weight (g/mol) | 225.59 | 205.17 | 191.14 |
Melting Point (°C) | 314-319 | Not provided | Not provided |
Purity | 97% | ≥98% | Not provided |
Form | Solid | Solid | Solid |
Water Solubility | Slightly soluble in DMF | Not provided | 2.6 mg/mL |
Hazard Classification | Acute Tox. 3 Oral; H301, H315, H319, H335 | H302, H315, H319, H335 | H302, H315, H319, H335 |
Storage Conditions | Not specified | Sealed dry, 2-8°C | Not provided |
Predicted LogP (Consensus) | - | 1.14 (Experimental) | 0.45 (Calculated) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7